2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride
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Overview
Description
2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride is a chemical compound with the molecular formula C7H9ClN2O. It is a derivative of pyridine and is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride typically involves the reaction of 4-pyridinecarboxaldehyde with ammonia and a reducing agent. One common method includes the use of sodium borohydride as the reducing agent under controlled conditions . The reaction is carried out in an aqueous or alcoholic medium, and the product is isolated as a hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine-4-carboxylic acid.
Reduction: Formation of 2-amino-1-pyridin-4-yl-ethanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(Pyridin-4-yl)-2-p-tolylethanone
- 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride
- 1-Cyclopentyl-2-(2-pyridinyl)ethanone hydrochloride
Uniqueness
2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C7H9ClN2O |
---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
2-amino-1-pyridin-4-ylethanone;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c8-5-7(10)6-1-3-9-4-2-6;/h1-4H,5,8H2;1H |
InChI Key |
ZUEUMLYBFYVGSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)CN.Cl |
Origin of Product |
United States |
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